

Application Note: Molecular Docking & Simulation of Nigroain-B1 with Bacterial Membranes

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Compound of Interest

Compound Name: *Nigroain-B1*

Cat. No.: *B1578571*

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Executive Summary

Nigroain-B1 (Sequence: CVISAGWNHKIRCKLTGNC) is a 19-residue antimicrobial peptide characterized by a "Rana box" motif—a C-terminal heptapeptide loop stabilized by a disulfide bridge (Cys13–Cys19). Its mechanism of action involves electrostatic attraction to anionic bacterial membranes followed by hydrophobic insertion, leading to membrane disruption.

This guide details the computational workflow to simulate this interaction. Unlike small-molecule docking, peptide-membrane simulations require specific handling of lipid bilayer flexibility and peptide conformational dynamics. We utilize HADDOCK 2.4 for initial docking (binding mode prediction) and GROMACS for dynamic validation.

Computational Framework

Hardware & Software Requirements

Component	Specification
OS	Linux (Ubuntu 20.04/22.04 LTS)
CPU/GPU	Minimum 16-core CPU; CUDA-enabled GPU (RTX 3080/A4000+) for MD
Modeling	PEP-FOLD3 (Ab initio peptide folding) or AlphaFold2
Docking	HADDOCK 2.4 (High Ambiguity Driven protein-protein DOCKing)
Membrane Builder	CHARMM-GUI (Membrane Builder module)
MD Engine	GROMACS 2023.x
Visualization	PyMOL or VMD

Protocol Phase 1: Ligand Preparation (Nigroain-B1) [2]

The accuracy of the simulation depends heavily on the initial fold of the peptide. **Nigroain-B1** contains a critical disulfide bond that must be explicitly defined.

Step 1.1: Sequence Retrieval & Analysis

- Sequence: C-V-I-S-A-G-W-N-H-K-I-R-C-K-L-T-G-N-C
- Physicochemical Properties:
 - Length: 19 Amino Acids
 - Net Charge (pH 7.4): +3 to +4 (Lys10, Arg12, Lys14, N-terminus)
 - Hydrophobicity: Moderate (Val, Ile, Trp, Leu)
 - Structural Motif: Rana Box (Cys13–Cys19 disulfide bridge).

Step 1.2: 3D Structure Generation

Since no crystal structure exists, we generate a model using ab initio folding.

- Access PEP-FOLD3 server.
- Input Sequence: Paste the 19-AA sequence.
- Define Constraints:
 - Disulfide Bond: Explicitly link Cys13 and Cys19. This forces the formation of the C-terminal loop, which is critical for biological activity.
 - Note: Cys1 is typically free or involved in intermolecular dimerization; for this simulation, treat it as a free thiol or capped (acetylated) if mimicking the native state.
- Selection: Choose the model with the lowest sOPEP energy and a formed C-terminal loop.
- Protonation: Use PDB2PQR (pH 7.4) to assign protonation states (Lys+, Arg+, His neutral/protonated depending on local environment).

Protocol Phase 2: Bacterial Membrane Construction

Bacterial membranes are negatively charged. A pure POPC membrane (mammalian mimic) will not attract the cationic **Nigroain-B1**.

Step 2.1: Lipid Composition

- Model: Staphylococcus aureus or generic Gram-negative inner membrane.
- Ratio: 3:1 POPC:POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine : 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol).
- Reasoning: POPG provides the negative charge required for the initial electrostatic recruitment of the cationic peptide.

Step 2.2: Building the Bilayer

- Navigate to CHARMM-GUI Membrane Builder.
- System Size: Heterogeneous Bilayer.

- Lipid Type:
 - Upper Leaflet: 75 POPC / 25 POPG
 - Lower Leaflet: 75 POPC / 25 POPG
- Hydration: Add water (TIP3P) to ensure 20Å thickness above/below the membrane.
- Ions: Neutralize with 0.15M NaCl (add excess Na⁺ to counter POPG charge).
- Output: Download the PDB and topology files (GROMOS or CHARMM36m force field).

Protocol Phase 3: Molecular Docking (HADDOCK)

Standard rigid-body docking (e.g., Vina) fails with membranes because it treats the bilayer as a static wall. HADDOCK allows for "ambiguous interaction restraints" (AIRs) that drive the peptide toward the membrane surface while allowing flexibility.

Step 3.1: Defining Interaction Restraints

- Active Residues (Peptide): Select cationic and hydrophobic residues (Trp7, Lys10, Arg12, Lys14). These are the "drivers" of interaction.
- Active Residues (Membrane): Select the phosphate headgroups of the lipid bilayer (specifically POPG).
- Passive Residues: Surrounding residues.

Step 3.2: Docking Parameters

- Upload: **Nigroain-B1** PDB (Ligand) and Membrane PDB (Receptor).
- Sampling: Increase rigid-body structures to 2000 (membrane docking requires extensive sampling).
- Flexibility: Enable semi-flexible refinement for the peptide and lipid headgroups.
- Run: Execute the docking run.

Step 3.3: Cluster Analysis

- Select the top cluster with the lowest HADDOCK Score.
- Criteria for Success:
 - Peptide is oriented parallel to the membrane surface (carpet model).
 - Cationic residues (Lys/Arg) face the phosphate heads.
 - Hydrophobic residues (Trp7, Ile) show penetration into the lipid tail region.

Protocol Phase 4: Dynamic Validation (MD Simulation)

Docking provides a static snapshot. MD simulation confirms stability and insertion depth.

Step 4.1: System Assembly (GROMACS)

- Merge: Combine the docked Peptide-Membrane complex into a single PDB.
- Topology:
 - Lipids: CHARMM36m force field.
 - Peptide: CHARMM36m (ensure Cys13-Cys19 disulfide patch is applied in .top file).
- Solvation: Re-solvate the box if necessary.

Step 4.2: Equilibration

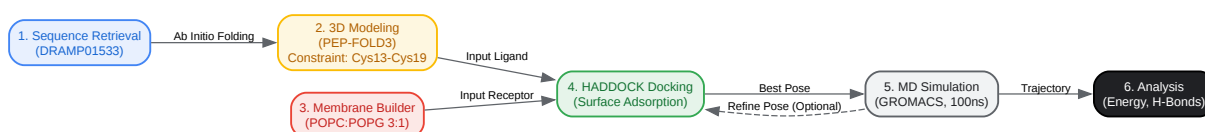
- Energy Minimization: Steepest descent (5000 steps) to remove steric clashes.
- NVT (Canonical): 100 ps, 310 K. Restrain lipids and peptide backbone.
- NPT (Isobaric): 1 ns, 1 bar. Use semi-isotropic coupling (decouple X/Y from Z) to allow membrane area fluctuation.

Step 4.3: Production Run

- Duration: 100–500 ns.
- Time Step: 2 fs.
- Trajectory: Save coordinates every 10 ps.

Visualization & Logic Flow

The following diagram illustrates the critical path for simulating **Nigroain-B1** activity.



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Figure 1: Computational workflow for **Nigroain-B1** membrane interaction simulation, highlighting the critical disulfide constraint step.

Data Analysis & Expected Results

Summarize your simulation data using the following metrics.

Metric	Definition	Biological Significance
Binding Energy ()	Sum of electrostatic and van der Waals energies.	Indicates affinity. Expect < -10 kcal/mol due to strong electrostatic attraction.
H-Bond Count	Number of H-bonds between Peptide and Lipid Heads.	Measures stability of the surface adsorption.
Penetration Depth	Z-distance of Trp/Ile residues relative to Phosphate plane.	Positive value = Surface; Negative value = Insertion (Pore formation potential).
Order Parameter ()	Lipid tail alignment.	A decrease in indicates membrane disruption (disordering).

Interpretation of Results

- Successful Docking: **Nigroain-B1** lies flat on the membrane (carpet mechanism). The positive face (Lys/Arg) interacts with POPG phosphates.
- Mechanism Validation: If MD shows the peptide tilting and inserting (barrel-stave), or inducing high curvature (toroidal pore), this confirms antimicrobial efficacy.

References

- DRAMP Database. **Nigroain-B1** Entry (DRAMP01533). Data Repository of Antimicrobial Peptides. [\[Link\]](#)
- HADDOCK 2.4. Biomolecular Docking Software. Bonvin Lab. [\[Link\]](#)
- CHARMM-GUI. Membrane Builder Module. [\[Link\]](#)
- PEP-FOLD3. De novo peptide structure prediction. [\[Link\]](#)
- GROMACS. High-performance Molecular Dynamics. [\[Link\]](#)

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